- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloadditionMolecular Diversity, 2020, 24(2), 423-435,
Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

953046-62-3 structure
商品名:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
CAS番号:953046-62-3
MF:C10H8FNO2
メガワット:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
- IIYKJLFWWAQROU-UHFFFAOYSA-N
- STL414849
- SBB073373
- 6405AC
- 3-(2-Fluorophenyl)-5-isoxazolemethanol
- SY036327
- ST45255963
- [3-(2-Fluoro
- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
- EN300-232444
- CS-0085277
- SCHEMBL4275449
- AC-29574
- C10H8FNO2
- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
- DA-40157
- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- 953046-62-3
- AKOS005169233
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
- MFCD09701311
- DTXSID60678946
- CS-12052
- SB40209
-
- MDL: MFCD09701311
- インチ: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
- InChIKey: IIYKJLFWWAQROU-UHFFFAOYSA-N
- ほほえんだ: FC1C(C2C=C(CO)ON=2)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 193.05390666g/mol
- どういたいしつりょう: 193.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.75 g/l)(25ºC)、
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232444-2.5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 2.5g |
$505.0 | 2024-06-19 | |
TRC | F590008-10mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1128264-50mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 95% | 50mg |
$170 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
¥1579.0 | 2023-09-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | ≥95% | 1g |
¥1472.00 | 2024-07-09 | |
abcr | AB449992-250 mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 250MG |
€231.60 | 2022-03-24 | ||
eNovation Chemicals LLC | D782052-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | 95% | 1g |
$230 | 2024-07-20 | |
Fluorochem | 225866-250mg |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
£150.00 | 2022-02-28 | |
Fluorochem | 225866-1g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
Enamine | EN300-232444-5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 5g |
$775.0 | 2023-09-15 |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
リファレンス
- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonistsBulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
リファレンス
- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ringTetrahedron, 2016, 72(22), 2979-2987,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
リファレンス
- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
リファレンス
- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysineYouji Huaxue, 2010, 30(9), 1366-1371,
ごうせいかいろ 8
はんのうじょうけん
1.1 Catalysts: Zinc chloride
リファレンス
- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiationMonatshefte fuer Chemie, 2016, 147(9), 1605-1614,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
リファレンス
- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol) 関連製品
- 869344-16-1(5-(3-bromophenyl)4-(4-fluorophenyl)piperazin-1-ylmethyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 425650-50-6(2-methyl-1-2-(3-methylphenoxy)ethyl-1H-1,3-benzodiazole)
- 2742657-24-3(2-1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)
- 2172466-94-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidomethyl}-4,4-dimethylpentanoic acid)
- 869542-45-0(5-Oxazolecarboxaldehyde,2-[tris(1-methylethyl)silyl]-)
- 1249034-21-6(1-(1-ethyl-1H-pyrazol-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 2580236-47-9(tert-butyl N-3-(1,3-dioxaindan-5-yloxy)-2-hydroxypropyl-N-methylcarbamate)
- 2138425-40-6(3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride)
- 2138586-40-8(2-methyl(2-methylpropyl)aminoquinazoline-5-carboxylic acid)
- 1203029-88-2(N-2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl-1-benzofuran-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

清らかである:99%/99%/99%/99%
はかる:1g/5g/500mg/250mg
価格 ($):327.0/1306.0/218.0/163.0